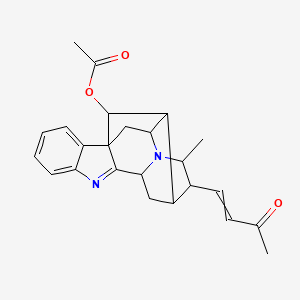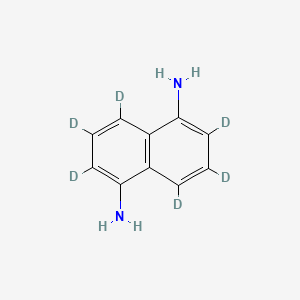![molecular formula C22H24N2O4 B584983 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane-d8 CAS No. 1346599-01-6](/img/structure/B584983.png)
1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane-d8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane-d8 is a deuterated derivative of 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane. This compound is primarily used in scientific research and synthetic intermediates. It is characterized by its unique structure, which includes two quinolinone moieties connected by a butane linker. The deuterium atoms in the compound are often used to study reaction mechanisms and metabolic pathways due to their isotopic labeling properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane-d8 typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-dihydro-2(1H)-quinolinone derivatives.
Formation of the Butane Linker: The quinolinone derivatives are then linked using a butane-d8 diol under specific reaction conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation: Large quantities of starting materials are prepared and purified.
Optimization of Reaction Conditions: Reaction conditions are optimized to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the quinolinone moieties to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinolinone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinolinone derivatives.
科学的研究の応用
1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane-d8 has several scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of complex organic molecules.
Biology: Employed in studies involving isotopic labeling to track metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane-d8 involves its interaction with various molecular targets. The compound’s quinolinone moieties can interact with enzymes and receptors, influencing biochemical pathways. The deuterium atoms in the compound provide insights into reaction mechanisms by altering reaction rates and pathways due to the kinetic isotope effect .
類似化合物との比較
Similar Compounds
1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane: The non-deuterated version of the compound.
Quinolinone Derivatives: Compounds with similar quinolinone moieties but different linkers.
Tetrahydroquinoline Derivatives: Reduced forms of quinolinone derivatives.
Uniqueness
1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane-d8 is unique due to its deuterium labeling, which provides valuable information in mechanistic studies and metabolic tracking. This isotopic labeling distinguishes it from other similar compounds and enhances its utility in scientific research .
特性
IUPAC Name |
7-[1,1,2,2,3,3,4,4-octadeuterio-4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butoxy]-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c25-21-9-5-15-3-7-17(13-19(15)23-21)27-11-1-2-12-28-18-8-4-16-6-10-22(26)24-20(16)14-18/h3-4,7-8,13-14H,1-2,5-6,9-12H2,(H,23,25)(H,24,26)/i1D2,2D2,11D2,12D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDKRRWQLHXDEN-MMBGVTJSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCOC3=CC4=C(CCC(=O)N4)C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])OC1=CC2=C(CCC(=O)N2)C=C1)C([2H])([2H])OC3=CC4=C(CCC(=O)N4)C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747140 |
Source


|
| Record name | 7,7'-[(~2~H_8_)Butane-1,4-diylbis(oxy)]di(3,4-dihydroquinolin-2(1H)-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346599-01-6 |
Source


|
| Record name | 7,7'-[(~2~H_8_)Butane-1,4-diylbis(oxy)]di(3,4-dihydroquinolin-2(1H)-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

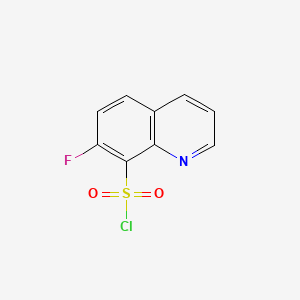
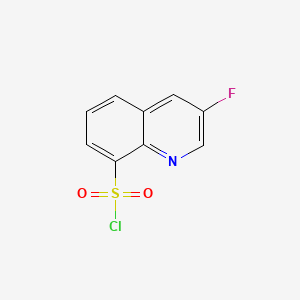
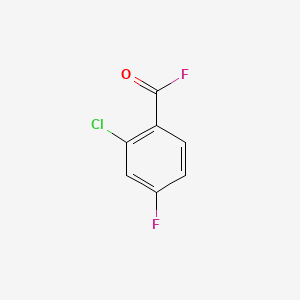
![Tert-butyl (3S,5S,6R)-3-[(3S)-4-bromo-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate](/img/structure/B584911.png)
![3-Nitro-2,3-dihydro-1H-imidazo[1,2-b]pyrazole](/img/structure/B584912.png)
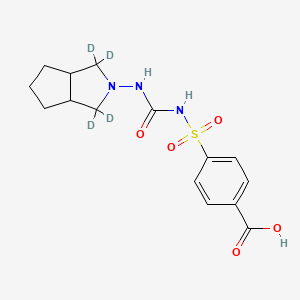
![(5R,6S)-2,6-dimethyl-1,3-diazabicyclo[3.1.0]hex-2-en-4-one](/img/structure/B584918.png)
